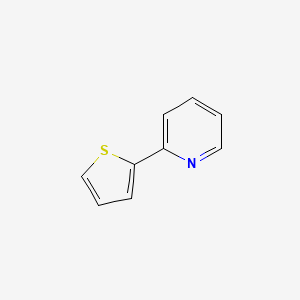

2-(2-Thienyl)pyridine

Cat. No. B1198823

Key on ui cas rn:

3319-99-1

M. Wt: 161.23 g/mol

InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06605707B1

Procedure details

A solution of 2-thienylpyridine (1.924 kg) and N-bromosuccinimide (2.759 kg) in tert-butyl methyl ether (20.0 kg) was agitated for 15 minutes, treated with 30% HBr in acetic acid (125 g), heated to 35° C. for about 6 hours, and filtered. The wetcake was washed with tert-butyl methyl ether (12.6 kg) while maintaining the temperature of the filtrate at 30° C. to 35° C. The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg), concentrated to about 20 L, and diluted with isopropanol (11 kg), which caused the product to crystallize. This procedure was repeated twice more, when NMR analysis of the mother liquor indicated absence of tert-butyl methyl ether. The suspension was concentrated to about 12 L, cooled to 0° C., and filtered. The wetcake was washed with chilled (0° C.) isopropanol (7 kg) and dried in a vacuum oven with a nitrogen purge at 60° C. to provide 2.34 kg (82%) of the desired product. MS m/z 241 (M+H)+; 1H NMR δ 8.53 (m, 1H), 7.68 (m, 1H), 7.57 (m, 1H), 7.30 (m, 1H), 7.15 (m, 1H), 7.06 (m, 1H); Anal. calcd for C9H6BrNS: C, 45.01; H, 2.50; N, 5.83. Found: C, 45.14; H, 2.45; N, 5.72.

Name

Yield

82%

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1.[Br:12]N1C(=O)CCC1=O.Br>COC(C)(C)C.C(O)(=O)C>[Br:12][C:5]1[S:1][C:2]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)=[CH:3][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.924 kg

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)C1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

2.759 kg

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

20 kg

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

|

Name

|

|

|

Quantity

|

125 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

35 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The wetcake was washed with tert-butyl methyl ether (12.6 kg)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the filtrate at 30° C. to 35° C

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with 5% Na2SO3 (21 kg) and 10% Na2CO3 (22 kg)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to about 20 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with isopropanol (11 kg), which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The suspension was concentrated to about 12 L

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The wetcake was washed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with chilled (0° C.) isopropanol (7 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum oven with a nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge at 60° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(S1)C1=NC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 2.34 kg | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |